molecular formula C12H13BrN4O2 B2431587 N-(6-bromo-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide CAS No. 116387-22-5

N-(6-bromo-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide

Cat. No.: B2431587
CAS No.: 116387-22-5
M. Wt: 325.166
InChI Key: YWBHXANUFSSMNL-UHFFFAOYSA-N
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Description

N-(6-Bromo-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide is a high-value chemical intermediate designed for pharmaceutical research and drug discovery. This compound features the privileged pyrido[2,3-d]pyrimidine scaffold, a structure frequently identified in biologically active molecules and known for its diverse therapeutic potential . The core scaffold is of significant interest in medicinal chemistry, particularly in the development of targeted chemotherapeutic agents . Its main application lies in serving as a versatile building block for the synthesis of novel compounds. The strategic placement of a bromine atom at the 6-position and a hydroxyl group at the 4-position provides distinct handles for further synthetic modification. The bromine is amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups to explore structure-activity relationships (SAR) . Concurrently, the pivalamide group on the pyrimidine ring can contribute to the molecule's metabolic stability and overall pharmacokinetic profile. Pyrido[2,3-d]pyrimidine derivatives are extensively investigated as inhibitors of various protein kinases, which are enzymes critical to cellular signaling and proliferation . Research on analogous structures has demonstrated potent inhibitory activity against kinases such as PIM-1, as well as mutants of the Epidermal Growth Factor Receptor (EGFR) like EGFRL858R/T790M, which are relevant targets in non-small cell lung cancer and other malignancies . The structural features of this compound make it a promising starting point for research programs aimed at discovering new therapeutic agents for cancer and other diseases. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(6-bromo-4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4O2/c1-12(2,3)10(19)17-11-15-8-7(9(18)16-11)4-6(13)5-14-8/h4-5H,1-3H3,(H2,14,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBHXANUFSSMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC2=C(C=C(C=N2)Br)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by the addition of pivaloyl chloride in the presence of a base to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and acylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(6-bromo-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-bromo-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-bromo-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its analogs. This uniqueness makes it valuable for specific applications where bromine’s electronic and steric effects are advantageous.

Q & A

Q. What synthetic routes are commonly employed to prepare N-(6-bromo-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide, and what are their critical intermediates?

The compound is synthesized via a multi-step pathway starting from 2,6-diaminopyrimidin-4(3H)-one. A key intermediate is N-(6-bromo-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)pivalamide, which undergoes bromination and subsequent functionalization. This intermediate is pivotal for introducing the bromo substituent at position 6 and the pivalamide group at position 2 . Alternative routes may involve Wittig olefination or cross-coupling reactions to modify the pyridopyrimidine core .

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

  • NMR Spectroscopy : To confirm the presence of the bromo group (δ ~7.5–8.5 ppm for aromatic protons) and the tert-butyl moiety (δ ~1.2–1.4 ppm for CH3 groups).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C12H14BrN3O2: ~343.03 g/mol).
  • HPLC : Assesses purity (>95% recommended for biological assays). Structural analogs in the literature (e.g., 6-formyl-5-deazapterin derivatives) suggest similar characterization workflows .

Q. What is the established role of this compound in antifolate drug development?

The compound serves as a critical intermediate in synthesizing (6S,6R)-Lometrexol, a potent antifolate agent targeting folate metabolism. Its bromo group facilitates regioselective modifications, while the pivalamide moiety enhances metabolic stability during downstream derivatization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Temperature Control : Maintain ≤0°C during bromination to minimize side reactions (e.g., over-bromination).
  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in Sonogashira reactions, while Wittig olefination offers an alternative for alkynyl group introduction .
  • Solvent Selection : Use anhydrous DMF or THF to enhance solubility of intermediates.

Q. What stability challenges arise during storage or handling, and how can they be mitigated?

  • Hydrolysis Risk : The hydroxypyrido[2,3-d]pyrimidine core is sensitive to moisture. Store under inert gas (N2/Ar) at –20°C in desiccated conditions.
  • Light Sensitivity : Protect from UV exposure to prevent bromo group degradation. Stability data for related compounds (e.g., 6-bromo-2,3-dichloropyridine) indicate analogous precautions .

Q. How does the bromo substituent influence reactivity in nucleophilic aromatic substitution (SNAr) reactions?

The electron-withdrawing bromo group at position 6 activates the pyridopyrimidine ring for SNAr, enabling regioselective displacement with nucleophiles (e.g., amines, thiols). Computational studies on similar systems suggest that steric hindrance from the pivalamide group directs substitution to position 4 or 6 .

Q. What strategies are effective for synthesizing analogs with modified substituents (e.g., replacing bromo with other halogens or functional groups)?

  • Halogen Exchange : Use CuI/KI in DMF to replace bromo with iodine.
  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces aryl/heteroaryl groups. Structural analogs (e.g., 6-chloro-5-iodopyridin-2-yl pivalamide) demonstrate the feasibility of these approaches .

Contradictions and Data Gaps

  • Synthetic Yield Variability : reports "good yield" for Lometrexol synthesis but lacks quantitative data. Researchers should replicate protocols with rigorous yield tracking.
  • Biological Activity Data : While the compound’s role as an intermediate is clear, direct biological data (e.g., enzyme inhibition) are absent in the provided evidence. Further profiling is recommended.

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